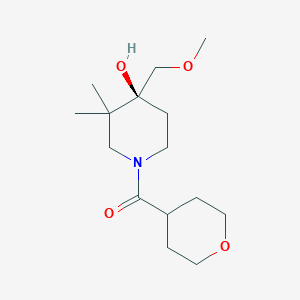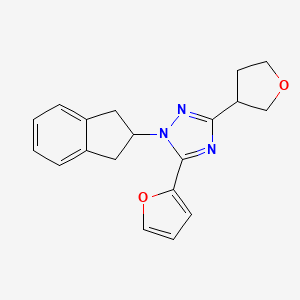![molecular formula C14H11Cl2N3O B5647042 5-[(2,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5647042.png)
5-[(2,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
Benzimidazoles are heterocyclic compounds with a core structure that integrates a benzene ring fused to an imidazole ring. This class of compounds is known for its wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive properties. Many benzimidazole derivatives have been utilized as pharmaceutical agents, highlighting their significance in medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of benzimidazole derivatives generally involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. A notable method for synthesizing benzimidazole analogs includes using intermediates such as 5-amino-4-cyanoimidazoles, which are versatile precursors for constructing the benzimidazole nucleus through cyclization processes. These methods demonstrate the adaptability and efficiency of benzimidazole synthesis, catering to a broad spectrum of functionalizations and structural diversity (Yahyazadeh, Pourrostam, & Rabiee, 2004).
Scientific Research Applications
Crystal Structures and Intermolecular Interactions
Research on related benzimidazole compounds, such as triazolyl-benzimidazole derivatives, has focused on understanding their crystal structures and intermolecular interactions. These studies are essential in materials science and pharmaceuticals to understand the stability and behavior of these compounds (Karayel et al., 2015).
Synthesis and Antiproliferative Activity
Another area of research involves the synthesis of benzimidazole derivatives and their evaluation for antiproliferative activity. This includes studies on compounds like 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, which have shown potential in cancer research due to their ability to inhibit cell proliferation (Hranjec et al., 2012).
Antimicrobial Evaluation
Benzimidazole-incorporated sulfonamide analogues have been designed and synthesized for their antimicrobial properties. Studies have shown that certain derivatives exhibit potent activities against both Gram-positive bacteria and fungi, indicating their potential in developing new antibiotics (Zhang et al., 2017).
Recent Developments in Synthesis Techniques
There have been significant advancements in the synthesis of benzimidazole derivatives, highlighting the compound's importance in pharmaceutical research. These developments include environmentally benign synthesis methods and new strategies for constructing molecular scaffolds, which are crucial for drug discovery and development (Mamedov & Zhukova, 2021).
Applications in Energetic Materials
Research into 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives has revealed their potential as thermostable energetic materials. These compounds exhibit high melting points and thermal stability, making them suitable for applications in high-energy materials (Šarlauskas et al., 2022).
Conformational Analyses and Molecular Docking Studies
In-depth studies on the molecular structure, stability, and potential anti-cancer properties of benzimidazole derivatives have been conducted. These studies include density functional theory and molecular docking to understand the compounds' interactions with biological targets, such as enzymes or receptors (Karayel, 2021).
properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c15-9-2-1-8(11(16)5-9)7-17-10-3-4-12-13(6-10)19-14(20)18-12/h1-6,17H,7H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADILXUPFJQLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NCC3=C(C=C(C=C3)Cl)Cl)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5646959.png)
![5-(2,4-dimethylphenyl)-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5646960.png)
![6-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-N-methyl-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5646971.png)
![9-[4-(1H-pyrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5646975.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5646992.png)
![4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-pyridin-3-ylquinoline](/img/structure/B5646999.png)

![4-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5647005.png)
![2-ethyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5647016.png)


![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5647028.png)
![3,5-dimethyl-7-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647031.png)